DL-Arginine hydrochloride
Overview
Description
DL-Arginine hydrochloride is a racemic mixture of the amino acid arginine, consisting of both D-arginine and L-arginine enantiomers. Arginine is a semi-essential amino acid that plays a crucial role in various physiological processes, including protein synthesis, wound healing, and immune function. The hydrochloride form enhances its solubility and stability, making it suitable for various applications in scientific research and industry .
Scientific Research Applications
DL-Arginine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various compounds and as a reagent in analytical chemistry.
Biology: Plays a role in cell culture media and as a supplement in various biological assays.
Industry: Utilized in the production of dietary supplements and as an additive in food and beverage products.
Mechanism of Action
Target of Action
DL-Arginine hydrochloride primarily targets the pituitary gland and the urea cycle . It stimulates the pituitary gland to release growth hormone and prolactin . In patients with urea cycle disorders, the formation of arginine is prohibited; therefore, exogenous administration of arginine is required .
Mode of Action
This compound interacts with its targets by stimulating the pituitary release of growth hormone and prolactin through origins in the hypothalamus . Patients with impaired pituitary function have lower or no increase in plasma concentrations of growth hormone after administration of arginine . It also acts as a substrate for nitric oxide synthetase, inducing insulin release by a nitric oxide-dependent mechanism .
Biochemical Pathways
This compound affects several biochemical pathways. It can be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle . Cells utilize arginine as a precursor for the production of nitric oxide (NO), which is an activator of guanylyl cyclase and leads to the production of the second messenger cGMP .
Pharmacokinetics
This compound exhibits a biphasic pattern in both intravenous and oral administrations . It is well absorbed and extensively metabolized in the liver and intestines . The time to peak serum concentration is approximately 2 hours for oral administration and 22 to 30 minutes for intravenous administration . The elimination half-life is about 42 ± 2 minutes following a 30 g IV dose . The absolute bioavailability of a single oral 10 g dose of L-arginine is approximately 20% .
Result of Action
The administration of this compound results in the stimulation of the pituitary gland, leading to the release of growth hormone and prolactin . This can lead to various physiological effects, including improved oxidative metabolism, through an enhanced mitochondrial function, eventually improving physical performance . It also induces insulin release by a nitric oxide-dependent mechanism .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and stability of the compound. It is soluble in water, and aqueous solutions of this product are strongly alkaline and tend to absorb carbon dioxide from the atmosphere on standing
Future Directions
Arginine therapy improves nitric oxide regulation in cardiovascular diseases associated with endothelial dysfunction . The benefits of Arg overweigh its risks when it is used appropriately . It is recommended to add Arg along with glutamate as a counterion to high concentration protein formulations on top of sugars or polyols to counterbalance the negative effects of Arg hydrochloride . The use of Arg as a viscosity reducer and protein stabilizer in high concentration formulations will be the inevitable future trend of the biopharmaceutical industry for subcutaneous administration .
Biochemical Analysis
Biochemical Properties
DL-Arginine hydrochloride serves as a substrate for multiple metabolic pathways that significantly impact the function of enzymes, proteins, and other biomolecules . It is involved in the synthesis of nitric oxide, a molecule that plays a key role in cellular signaling . Additionally, this compound is a precursor for the production of polyamines, which are involved in regulating cell growth .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been linked to the attenuation of oxidative stress, which can protect cells from damage . Furthermore, it can stimulate the secretion of insulin, a hormone that plays a crucial role in regulating cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It serves as a substrate for nitric oxide synthase, an enzyme that produces nitric oxide, a key player in cellular signaling . Additionally, it can influence gene expression and enzyme activity, further impacting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been shown to be stable and does not degrade easily . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. It has been found to be well-tolerated in large amounts, up to 630-mg/kg body weight per day in pigs or 3.6-g/kg body weight per day in rats, for 91 days .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is biosynthesized in the kidneys from citrulline, whose precursor is glutamate via the formation of ornithine . It can also be metabolized to glutamate, which in turn is converted to α-ketoglutarate for entry into the citric acid cycle .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Arginine hydrochloride can be synthesized through the reaction of arginine with hydrochloric acid. The process involves dissolving arginine in water, followed by the addition of hydrochloric acid to form the hydrochloride salt. The solution is then evaporated to obtain this compound in crystalline form .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods. The process is optimized for high yield and purity, often involving additional purification steps such as recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions: DL-Arginine hydrochloride undergoes various chemical reactions, including:
Oxidation: Arginine can be oxidized to form nitric oxide, a crucial signaling molecule in the body.
Reduction: Reduction reactions involving arginine are less common but can occur under specific conditions.
Substitution: Arginine can participate in substitution reactions, particularly in the formation of peptide bonds during protein synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Peptide bond formation typically involves reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products:
Oxidation: Nitric oxide and citrulline.
Reduction: Reduced forms of arginine derivatives.
Substitution: Peptides and proteins containing arginine residues.
Comparison with Similar Compounds
L-Arginine: The biologically active form of arginine, commonly used in supplements and research.
D-Arginine: The enantiomer of L-arginine, less commonly used but important in certain research contexts.
L-Arginine Hydrochloride: Similar to DL-arginine hydrochloride but contains only the L-enantiomer, making it more specific for certain biological functions.
Uniqueness: this compound is unique due to its racemic nature, providing a mixture of both enantiomers. This can be advantageous in certain research applications where the effects of both D- and L-arginine are of interest. Additionally, the hydrochloride form enhances its solubility and stability, making it more versatile for various applications .
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTQSFXGGICVPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)CN=C(N)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30935331 | |
Record name | Arginine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32042-43-6, 15595-35-4, 1119-34-2, 627-75-8 | |
Record name | Arginine hydrochloride (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32042-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Arginine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015595354 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DL-Arginine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032042436 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arginine Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759605 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arginine, d- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46710 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arginine Hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Arginine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30935331 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-arginine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.260 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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